11-Triethoxysilylundecanal

Vue d'ensemble

Description

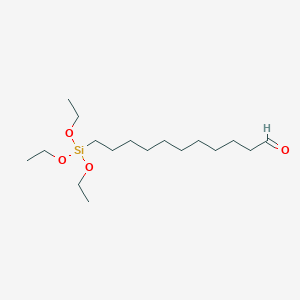

Triethoxysilylundecanal is a chemical compound with the molecular formula C17H36O4Si and a molecular weight of 332.56 g/mol . It is an aldehyde functional trialkoxy silane, which means it contains both an aldehyde group and three ethoxy groups attached to a silicon atom. This compound is known for its ability to form durable bonds between organic and inorganic materials, making it a valuable silane coupling agent .

Méthodes De Préparation

Triethoxysilylundecanal can be synthesized through various methods. One common approach involves the reaction of undecanal with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol to facilitate the process . Industrial production methods often involve the use of vapor-phase techniques to functionalize surfaces with triethoxysilylundecanal .

Analyse Des Réactions Chimiques

Triethoxysilylundecanal undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and water or acids for hydrolysis . The major products formed from these reactions include carboxylic acids, primary alcohols, and siloxane polymers .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

TESUD operates primarily through silane coupling reactions, forming durable bonds between organic substrates and inorganic surfaces. Its long alkyl chain contributes to increased stability compared to shorter homologs, making it particularly useful in applications requiring robust adhesion.

Key Properties:

- Molecular Formula: C17H36O4Si

- Molecular Weight: 332.56 g/mol

- Boiling Point: 150-155 °C (0.5 mmHg)

- Density: 0.930 g/mL

- Refractive Index: 1.4343 at 20 °C

Chemistry

TESUD is widely used as a coupling agent in the synthesis of composite materials, improving their mechanical strength and thermal stability. It facilitates the formation of stable condensation products with siliceous surfaces and other metal oxides.

| Application | Description |

|---|---|

| Coupling Agent | Enhances adhesion between organic and inorganic materials |

| Composite Material Improvement | Increases mechanical strength and thermal stability |

Biology

In biological applications, TESUD is employed for the functionalization of surfaces in biosensors and bioanalytical devices. It allows for the selective immobilization of biomolecules, enhancing the sensitivity and specificity of biosensors.

Case Study: ImmunoFET Development

An ion-sensitive field-effect transistor (ISFET) was developed using TESUD to covalently bond monoclonal antibodies for detecting tumor necrosis factor-alpha (TNF-α). This sensor demonstrated label-free detection capabilities, crucial for monitoring heart failure .

Medicine

TESUD's role in medical diagnostics includes the development of immunosensors that detect specific biomarkers. Its ability to create stable surface modifications has led to advancements in biosensing technologies.

| Medical Application | Description |

|---|---|

| Immunosensors | Used for detecting biomarkers like TNF-α |

| Biosensing Technologies | Enhances specificity and sensitivity in diagnostics |

Industry

In industrial applications, TESUD is utilized to enhance the properties of coatings and adhesives. Its ability to modify surface characteristics significantly impacts product performance across various sectors.

Case Study: Surface Modification

A study demonstrated the effectiveness of TESUD in modifying silicon nitride surfaces for improved electrochemical sensors, showcasing its potential in developing advanced industrial applications .

Mécanisme D'action

The mechanism of action of triethoxysilylundecanal involves its ability to form covalent bonds with both organic and inorganic substrates. The hydrolyzable ethoxy groups react with hydroxyl groups on surfaces, forming stable siloxane bonds. The aldehyde group can further react with amines or other nucleophiles, allowing for the attachment of various functional molecules . This dual functionality makes it an effective coupling agent for a wide range of applications .

Comparaison Avec Des Composés Similaires

Triethoxysilylundecanal is unique due to its long alkyl chain, which provides greater stability for coupled proteins compared to shorter alkyl homologs . Similar compounds include:

Triethoxysilylbutyraldehyde: A shorter chain homolog with similar coupling properties but less stability.

Triethoxysilylpropionaldehyde: Another shorter chain homolog with similar reactivity but reduced stability.

Activité Biologique

11-Triethoxysilylundecanal (TESUD) is an organoethoxysilane compound with significant biological applications, particularly in the fields of biosensing and surface functionalization. Its unique structure allows it to interact effectively with various biological materials, making it a valuable tool in both research and clinical settings.

Chemical Structure : The molecular formula of this compound is C17H36O4Si, with a molecular weight of 332.56 g/mol. It features a long alkyl chain that enhances its stability and reactivity compared to shorter homologs.

Mechanism of Action : TESUD functions primarily as a coupling agent, facilitating the formation of durable bonds between organic and inorganic materials. This is achieved through silane coupling reactions, where the ethoxy groups can hydrolyze to form silanol groups that further condense into siloxane bonds. The aldehyde group present in TESUD can also be oxidized to form carboxylic acids, providing additional functionalization options for biomolecule attachment.

Biological Applications

- Biosensor Development : TESUD has been utilized as a linker in the development of biosensors due to its ability to covalently attach biomolecules to sensor surfaces. For instance, in a study involving nanocrystalline zinc oxide (ZnO), TESUD was used to introduce amine-reactive functional groups on the ZnO surface, enhancing the platform's ability to immobilize biomolecules such as antibodies and enzymes .

- Embryo Tagging : Research indicates that TESUD can effectively tag mouse embryos by forming stable attachments to the zona pellucida (ZP), which is crucial for tracking embryonic development in vitro . This application demonstrates TESUD's potential in reproductive biology and developmental studies.

- Protein Functionalization : The compound has shown promise in the functionalization of surfaces for various bioanalytical devices. Its ability to create well-defined microdomains allows for selective immobilization of proteins, which is essential for developing highly specific biosensors.

Table 1: Summary of Biological Activities of this compound

Case Study: Photonic Biosensor for Glucose Monitoring

In a study aimed at developing an in-line photonic biosensor for glucose monitoring, TESUD was employed as part of the sensor's construction. The biosensor demonstrated high sensitivity and specificity due to the effective surface modification facilitated by TESUD, which allowed for optimal enzyme immobilization . This application highlights TESUD's role in advancing diagnostic technologies.

Stability and Reactivity

TESUD exhibits remarkable stability after surface modification, maintaining its reactivity over extended periods (over six months) when stored under appropriate conditions . This stability is crucial for applications requiring long-term functionality without degradation.

Future Directions

Future research on this compound could focus on:

- Long-term Biocompatibility : Investigating the biocompatibility of TESUD-based surfaces in vivo.

- Novel Applications : Exploring its use beyond biosensing, including potential roles in microfluidics and molecular electronics.

- Enhanced Functionalization Techniques : Developing methods to optimize surface modification strategies for improved performance in various applications .

Propriétés

IUPAC Name |

11-triethoxysilylundecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O4Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h16H,4-15,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJMMZVIBLQHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCCC=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467911 | |

| Record name | 11-triethoxysilylundecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116047-42-8 | |

| Record name | 11-(Triethoxysilyl)undecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116047-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-triethoxysilylundecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How does Triethoxysilylundecanal interact with surfaces to create functional monolayers?

A: Triethoxysilylundecanal (TESUD) forms self-assembled monolayers (SAMs) on oxide surfaces like silicon dioxide (SiO2). This interaction involves the hydrolysis of the triethoxysilane groups in TESUD with surface hydroxyl groups, followed by condensation reactions that lead to the formation of a stable Si-O-Si network. [, , , ] This process results in a monolayer of TESUD molecules with their aldehyde (-CHO) groups exposed at the surface, which can be further functionalized. [, , , ]

Q2: Can the surface properties of Triethoxysilylundecanal SAMs be modified?

A: Yes, the terminal aldehyde groups of TESUD SAMs offer a versatile platform for further modifications. For instance, they can be photochemically oxidized to carboxylic acid (-COOH) groups using vacuum UV light. [, , ] This transformation allows for the creation of surfaces with distinct chemical reactivity, enabling the attachment of biomolecules like proteins for applications such as biosensing. [, ]

Q3: What are the advantages of using Triethoxysilylundecanal in biosensing applications?

A: TESUD offers several advantages for biosensing applications. Firstly, the ability to create well-defined microdomains of TESUD with different terminal groups (-CHO or -COOH) allows for the selective immobilization of biomolecules. [] This is crucial for developing highly specific and sensitive biosensors. Secondly, TESUD SAMs are compatible with microfabrication techniques, enabling the development of miniaturized biosensors that can be integrated with existing technologies. []

Q4: Are there any limitations associated with using Triethoxysilylundecanal for surface modifications?

A: While TESUD offers various benefits, it's essential to consider potential limitations. The photooxidation process used to convert -CHO to -COOH groups requires controlled conditions to achieve the desired degree of modification without damaging the monolayer. [] Additionally, the stability of TESUD SAMs under different environmental conditions and prolonged use needs further investigation for specific applications.

Q5: What are the future directions for research on Triethoxysilylundecanal?

A5: Future research could focus on exploring the long-term stability and biocompatibility of TESUD-based SAMs for in vivo applications. Investigating the impact of different surface modification strategies on the performance of TESUD-based biosensors is another promising avenue. Furthermore, developing novel applications for TESUD beyond biosensing, such as in microfluidics or molecular electronics, holds significant potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.